molecular formula C10H16Cl2N2O3 B2506729 Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride CAS No. 2470438-73-2

Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride

Cat. No. B2506729
CAS RN: 2470438-73-2
M. Wt: 283.15
InChI Key: FOKPYMYGQOREER-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride” is a chemical compound with the CAS Number: 2470438-73-2 . It has a molecular weight of 283.15 . The IUPAC name for this compound is methyl 3- (2- (azetidin-3-yl)oxazol-5-yl)propanoate dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3.2ClH/c1-14-9 (13)3-2-8-6-12-10 (15-8)7-4-11-5-7;;/h6-7,11H,2-5H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of β-Lactam and Imidazole Derivatives : Research has demonstrated the synthesis of imidazole derivatives containing the β-lactam ring, a structural motif related to the compound . These compounds were synthesized through reactions involving L-Histidine, acetic anhydride, and various aromatic aldehydes, characterized by FT-IR, NMR spectroscopy, and aimed at exploring novel chemical entities with potential biological activities (Askar, Ali, & Al-Mouamin, 2016).

  • Structural Studies on Uracil Derivatives : Studies on uracil derivatives closely related to the compound of interest revealed their crystal structures through X-ray diffraction, providing insights into their molecular arrangements and potential for DNA interaction based on their electrostatic binding capabilities. This foundational knowledge aids in understanding the structural basis for the biological activities of similar compounds (Yao et al., 2013).

Pharmacological Evaluation and Material Science Applications

  • Antimicrobial Activity : Compounds featuring azetidinone and thiazolidinone frameworks have been evaluated for their antibacterial and antifungal activities, showcasing the potential of these structures in developing new antimicrobial agents. Such research highlights the versatility of nitrogen and sulfur-containing heterocyclic compounds in addressing the need for novel antimicrobials (Mistry & Desai, 2006).

  • Polyurethane Dispersion with Azetidine End Groups : The development of a self-curable system for an aqueous-based polyurethane dispersion utilizing azetidine end groups represents a novel application in materials science. This research illustrates the potential of azetidine-containing compounds in creating advanced materials with self-curing properties, relevant for coatings and adhesives applications (Wang et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action generally refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.2ClH/c1-14-9(13)3-2-8-6-12-10(15-8)7-4-11-5-7;;/h6-7,11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKPYMYGQOREER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(O1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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